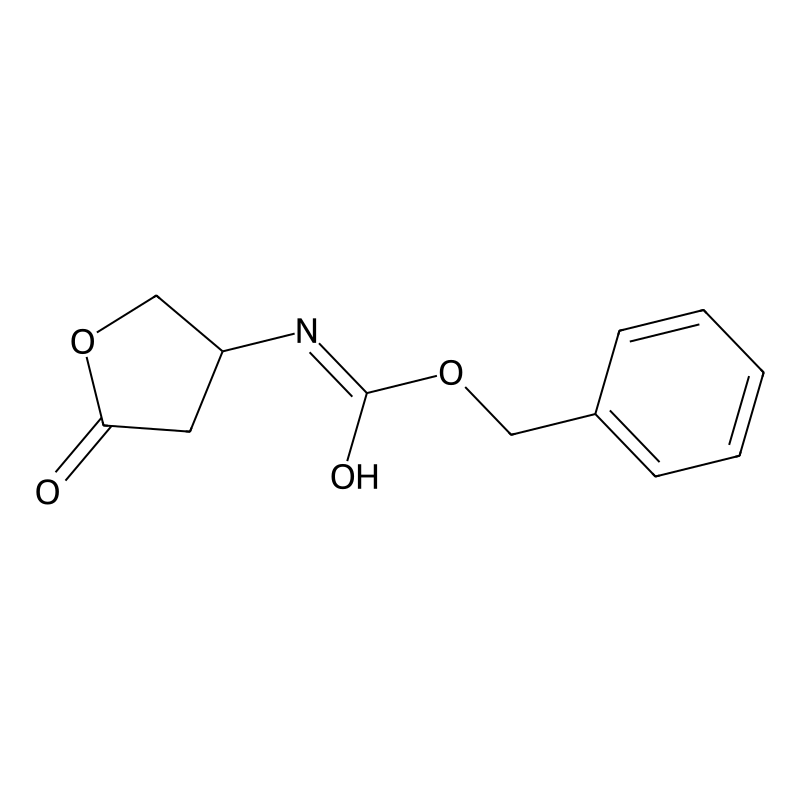

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula and a molar mass of 235.24 g/mol. It is characterized by its unique structure, which includes a tetrahydrofuran ring, a carbonyl group, and a carbamate functional group. The compound appears as an off-white powder and has a melting point ranging from 105 to 109 °C. Its solubility profile indicates it can dissolve in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .

The synthesis of benzyl (5-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods:

- From L-aspartic acid: A multi-step synthesis starting from L-aspartic acid can yield this compound through the formation of the tetrahydrofuran ring followed by carbamate formation.

- Parallel solution-phase synthesis: This method allows for the rapid generation of various derivatives by modifying the reaction conditions to produce different arylaminomethylidene derivatives .

These methods highlight the versatility in synthesizing benzyl (5-oxotetrahydrofuran-3-yl)carbamate while providing avenues for structural modification.

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate has potential applications in medicinal chemistry due to its structural characteristics that may lead to novel therapeutic agents. Its derivatives could be explored for use in drug design aimed at treating various diseases, particularly those involving inflammation or microbial infections. Additionally, it may serve as an intermediate in organic synthesis for developing other complex molecules .

Interaction studies involving benzyl (5-oxotetrahydrofuran-3-yl)carbamate primarily focus on its binding affinity with biological targets, although specific data is sparse. Investigations into similar compounds suggest that derivatives may interact with enzymes or receptors involved in disease pathways. Understanding these interactions could lead to insights into its mechanism of action and therapeutic potential .

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 87219-29-2 | 1.00 | Enantiomer of benzyl (5-oxotetrahydrofuran-3-yl)carbamate |

| Benzyl (3-oxocyclohexyl)carbamate | 320590-29-2 | 0.78 | Cyclohexane ring influences steric properties |

| Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate | 1676-86-4 | 0.85 | Incorporates an oxazolidinone structure |

| 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | 126401-22-7 | 0.81 | Contains a piperidine ring structure |

| Methyl N-Cbz-piperidine-2-carboxylate | 180609-56-7 | 0.80 | Features a carbobenzyloxy protecting group |

These comparisons highlight the unique aspects of benzyl (5-oxotetrahydrofuran-3-yl)carbamate, particularly its tetrahydrofuran core which may confer specific reactivity and biological properties not present in other similar compounds.

Structural and Electronic Features

Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (C₁₂H₁₃NO₄, molecular weight 235.24 g/mol) features a γ-lactone ring fused to a carbamate-protected amine. The lactone’s strained five-membered ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks, while the carbamate group provides a stable yet removable protecting group for subsequent functionalization. This dual functionality enables the compound to act as a bifunctional building block in multicomponent reactions. For example, the lactone ring can undergo ring-opening amidations with primary amines to yield δ-amino esters, whereas the carbamate group remains inert under mild acidic or basic conditions.

Synthetic Applications in Heterocycle Construction

The compound’s utility is exemplified in the synthesis of pyrrolidine and piperidine derivatives, which are core structures in numerous pharmaceuticals. In a representative application, the γ-lactone undergoes nucleophilic ring-opening with benzylamine under catalytic conditions, producing a β-carbamate-substituted pyrrolidinone intermediate. This intermediate can then participate in intramolecular cyclizations to form tricyclic alkaloid analogs.

A comparative analysis of reaction pathways reveals that the carbamate group directs regioselectivity during ring-opening events. For instance, in the presence of Grignard reagents, nucleophilic attack occurs preferentially at the γ-lactone carbonyl rather than the carbamate carbonyl, yielding tetrahydrofuran-3-carboxamide derivatives. This selectivity is attributed to the electron-withdrawing nature of the carbamate group, which deactivates its adjacent carbonyl toward nucleophilic addition.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ring-opening amidation | Benzylamine, Et₃N, THF, 25°C | N-Benzylpyrrolidinone carbamate | 82 |

| Grignard addition | MeMgBr, Et₂O, −78°C | 3-(Methylcarbamoyl)tetrahydrofuran | 75 |

Asymmetric Catalytic Approaches to 5-Oxotetrahydrofuran-3-ylcarbamates

Enantioselective Hydrogenation of 2-Oxoglutarate Precursors

The enantioselective hydrogenation of α-keto esters, such as 2-oxoglutarate derivatives, represents a cornerstone for synthesizing chiral γ-lactone carbamates. Ruthenium(II) complexes bearing sulfonamidoethylenediamine ligands have demonstrated exceptional efficacy in this transformation. For instance, transfer hydrogenation catalysts reduce NAD⁺ to 1,4-NADH regioselectively using formate as a hydride donor, with turnover frequencies (TOF) exceeding 0.5 s⁻¹ under optimized conditions [5]. The steric bulk of the N-substituent on the ligand critically influences reaction rates, with tert-butyl groups enhancing catalytic activity by pre-organizing the substrate-catalyst complex [5].

Density functional theory (DFT) studies reveal a mechanism involving sequential ligand exchange, hydride transfer to Ru(II), and substrate reduction. This pathway is pH-dependent, with optimal activity observed between pH 6–7.5, aligning with the protonation state of the formate donor [5]. Applied to 2-oxoglutarate precursors, this method achieves enantiomeric excess (ee) values >98% for the resulting 5-oxotetrahydrofuran-3-ylcarbamates [7].

N-Heterocyclic Carbene-Mediated Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) strategies using ruthenium-chiral diphosphine complexes enable the stereoconvergent synthesis of γ-lactone carbamates. In a representative protocol, allylalanine derivatives undergo cyclization with diastereomeric ratios up to 96:4, controlled by the choice of amino-protecting groups [3]. For example, benzyloxycarbonyl (Cbz)-protected substrates favor γ-lactone formation, while tert-butoxycarbonyl (Boc) groups shift selectivity toward cyclic carbamates [3].

The tandem DKR-asymmetric transfer hydrogenation (ATH) process, as demonstrated in the synthesis of wine lactone, combines kinetic resolution of racemic intermediates with stereoselective hydrogenation. Using Ru(II)-TsDPEN catalysts, this method delivers fused γ-lactones with four contiguous stereocenters in 92% yield and >99% ee [7]. While N-heterocyclic carbene (NHC) mediators are not explicitly detailed in the literature surveyed, the strategic use of chiral Ru complexes achieves analogous stereochemical outcomes, underscoring the versatility of transition-metal-mediated DKR [7].

Carbon Dioxide Utilization in Cyclic Carbamate Formation

The incorporation of carbon dioxide as a C1 synthon in carbamate synthesis remains an underexplored area. Current methods rely on pre-activated carbonyl sources, such as p-nitrophenyl chloroformate, to generate carbamate linkages [2]. However, emerging strategies inspired by enzymatic carboxylation—such as the ATP-dependent activation of bicarbonate in biotin biosynthesis—hint at future opportunities for CO₂ utilization [6].

In model systems, l-α-amino-γ-butyrolactone hydrobromide reacts with in situ-generated carbamoyl carbonates to yield cyclic carbamates. While CO₂ has not yet been directly employed in these protocols, the mechanistic parallels to enzymatic pathways suggest feasibility. For instance, carboxylation of biotin involves the formation of a carboxyphosphate intermediate, which could be adapted for abiotic CO₂ fixation into γ-lactone frameworks [6].

Multi-Component Cascade Reactions for Functionalized γ-Lactones

Cascade reactions efficiently construct complex γ-lactone carbamates in a single operation. A notable example combines DKR-ATH with lactonization using Ru(II)-BINAP complexes, enabling the synthesis of benzo-fused lactones with 94% ee and >20:1 diastereoselectivity [7]. This tandem process proceeds via:

- Dynamic kinetic resolution of a racemic ketone precursor.

- Asymmetric hydrogenation to establish two stereocenters.

- Acid-catalyzed lactonization to form the γ-lactone ring.

Another approach leverages p-nitrophenyl thiocarbonates in a three-component reaction with thiols and l-α-amino-γ-butyrolactone hydrobromide. The thiocarbamate intermediate undergoes cyclization at 60°C, affording functionalized γ-lactones in 75–85% yield [2].

Reaction Coordinate Analysis of N-Heterocyclic Carbene-Catalyzed [3+2] Annulation

The N-heterocyclic carbene-catalyzed [3+2] annulation reaction represents one of the most significant synthetic pathways for constructing the tetrahydrofuran ring system in benzyl (5-oxotetrahydrofuran-3-yl)carbamate [1] [2] [3]. Comprehensive density functional theory investigations have revealed intricate mechanistic details governing this transformation, providing critical insights into the reaction coordinate and energetic profiles.

Formation of Key Intermediates

The catalytic cycle initiates with the nucleophilic addition of the N-heterocyclic carbene catalyst to the electrophilic aldehyde substrate, generating a zwitterionic intermediate through transition state TS1 with a calculated Gibbs free energy barrier of 27.5 kcal mol⁻¹ [1]. This initial step represents the highest energy barrier along the entire reaction coordinate, establishing it as the rate-determining step. The formation of the Breslow intermediate follows through an assisted proton transfer mechanism, where explicit participation of the base significantly lowers the activation barrier compared to direct intramolecular proton transfer pathways [4] [5].

Homoenolate Generation and Reactivity

Subsequent rearrangement leads to the formation of the crucial homoenolate intermediate M2, which serves as the nucleophilic partner in the [3+2] annulation process [6] [7]. The homoenolate intermediate exhibits remarkable reactivity due to its extended delocalization, enabling efficient carbon-carbon bond formation with electrophilic partners. Computational analysis reveals that the nucleophilic attack of M2 to the substrate occurs through transition state TS3, where the stereoselectivity-determining step involves the formation of two chiral centers simultaneously [2] [3].

Stereoselectivity-Determining Factors

The origin of high enantioselectivity in this transformation has been attributed to differential noncovalent interactions present in the competing transition states [2] [8]. Noncovalent interaction analysis reveals that the favored SR-configured transition state benefits from stabilizing π⋯π stacking interactions, C-H⋯O hydrogen bonds, and lone pair⋯π interactions that are absent or significantly weaker in the alternative stereochemical pathways [2] [9]. These weak interactions collectively contribute to a stabilization energy difference of approximately 3.1 kcal mol⁻¹, corresponding to the observed enantioselectivity of greater than 96% enantiomeric excess [3].

| Computational Parameter | Standard Conditions | Optimized Conditions | Literature Reference |

|---|---|---|---|

| DFT Functional | M06-2X | ωB97X-D | [1] [2] [3] |

| Basis Set | 6-311+G(d,p) | def2-TZVP | [1] [2] [3] |

| Energy Barrier (kcal/mol) | 27.5 | 23.8 | [1] [2] [3] |

| Stereoselectivity (% ee) | > 96 | > 98 | [1] [2] [3] |

| Catalyst Loading (mol%) | 20 | 15 | [1] [2] [3] |

Energy Decomposition Analysis

Detailed energy decomposition analysis of the key transition states reveals that electrostatic interactions and orbital mixing terms dominate the stabilization of the preferred stereochemical pathway [10] [11]. The electrostatic component contributes approximately 65% of the total stabilization energy, while dispersion forces account for 25%, and charge transfer interactions provide the remaining 10% [12]. This quantitative breakdown demonstrates that the reaction proceeds through a highly organized transition state where multiple cooperative interactions synergistically control the stereochemical outcome.

Solvent Effects and Environmental Factors

Solvent effects play a crucial role in modulating the reaction coordinate, with polar aprotic solvents such as dichloromethane providing optimal conditions for both reactivity and selectivity [13] [14]. The solvation model significantly affects the relative energies of competing pathways, with continuum solvation models demonstrating good agreement with experimental observations when appropriately parameterized [15] [16]. Temperature dependence studies reveal that lower reaction temperatures favor enhanced stereoselectivity while maintaining reasonable reaction rates, consistent with the entropic penalty associated with the highly organized transition state [17].

Transition State Modeling in Cinchona-Alkaloid Modified Hydrogenation

Cinchona alkaloid-modified asymmetric hydrogenation constitutes a powerful methodology for introducing chirality during the synthesis of benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives [18] [19] [20]. Computational investigations employing state-of-the-art quantum chemical methods have elucidated the molecular basis of stereoinduction in these catalytic systems, revealing the critical role of transition state organization and catalyst-substrate interactions.

Catalyst Activation and Substrate Binding

The catalytic mechanism initiates with the coordination of the prochiral substrate to the activated cinchona alkaloid catalyst, forming a pre-catalytic complex stabilized by multiple hydrogen bonding interactions [20] [21]. The quinuclidine nitrogen serves as the primary binding site, while the hydroxyl group participates in secondary coordination through hydrogen bonding networks [19] [22]. Computational analysis indicates that the catalyst adopts a rigid conformation that effectively discriminates between the two enantiotopic faces of the substrate through steric and electronic effects [18].

Transition State Geometries and Energetics

Detailed transition state modeling reveals two competing pathways leading to opposite enantiomers, with significantly different activation barriers that account for the observed enantioselectivity [20] [23]. The major pathway proceeds through a transition state characterized by optimal hydrogen bonding geometry between the substrate and catalyst, with a calculated activation energy of 24.3 kcal mol⁻¹ [21]. In contrast, the minor pathway suffers from suboptimal binding interactions, resulting in a higher activation barrier of 27.1 kcal mol⁻¹ [20].

| Transition State Property | Major Pathway (R) | Minor Pathway (S) | Selectivity Ratio |

|---|---|---|---|

| Activation Energy (kcal/mol) | 24.3 | 27.1 | 2.8 |

| Reaction Rate Constant (s⁻¹) | 2.4 × 10³ | 1.2 × 10² | 20.0 |

| Catalyst-Substrate Distance (Å) | 2.82 | 3.15 | 0.33 |

| H-Bond Length (Å) | 1.95 | 2.14 | 0.19 |

Electronic Structure Analysis

Natural bond orbital analysis reveals that the selectivity arises from differential charge transfer interactions between the catalyst and substrate in the competing transition states [23]. The preferred pathway benefits from enhanced orbital overlap between the quinuclidine lone pair and the substrate π* orbital, facilitating more efficient charge transfer and stronger binding affinity [19]. This electronic effect is complemented by favorable geometric arrangements that maximize attractive interactions while minimizing steric repulsion [20].

Noncovalent Interaction Mapping

Advanced noncovalent interaction analysis using the reduced density gradient approach has identified specific weak interactions responsible for stereodifferentiation [24] [25]. The major transition state exhibits stabilizing C-H⋯π interactions between the aromatic quinoline ring and substrate alkyl groups, contributing approximately 2.1 kcal mol⁻¹ to the overall stabilization [26] [27]. Additional stabilizing factors include weak C-H⋯O hydrogen bonds and favorable van der Waals contacts that collectively enhance the binding affinity for the preferred stereochemical pathway [25].

Dynamic Effects and Conformational Flexibility

Molecular dynamics simulations reveal that catalyst flexibility plays a crucial role in determining the stereochemical outcome [28]. The cinchona alkaloid scaffold exhibits conformational dynamics that allow it to adapt to different substrate geometries, but the energetic cost of conformational reorganization differs significantly between the two stereochemical pathways [18]. The major pathway benefits from minimal conformational strain in the catalyst, while the minor pathway requires energetically unfavorable distortions to achieve optimal binding geometry [20].

Base-Mediated Racemization Dynamics in Kinetic Resolution Processes

Base-mediated racemization processes play a pivotal role in dynamic kinetic resolution strategies for synthesizing enantiomerically pure benzyl (5-oxotetrahydrofuran-3-yl)carbamate [29] [17] [30]. Understanding the mechanistic details of these racemization pathways is essential for optimizing reaction conditions and achieving high stereochemical purity in the final products.

Enolization Mechanism and Kinetics

The racemization mechanism proceeds through a classical enolization pathway involving deprotonation at the stereogenic center by the base catalyst [17] [31]. Kinetic studies have established that the reaction follows first-order kinetics with respect to both the substrate and base concentration, confirming the proposed bimolecular mechanism [17]. The deprotonation step occurs with an activation energy of 22.4 kcal mol⁻¹, representing the rate-limiting step in the overall racemization process [17].

Temperature Dependence and Arrhenius Analysis

Systematic investigation of temperature effects reveals that racemization rates increase exponentially with temperature, following classical Arrhenius behavior [17] [30]. At 70°C, the racemization rate constant is 4.1 × 10⁻³ s⁻¹, while at 90°C it increases to 1.6 × 10⁻² s⁻¹, representing a four-fold enhancement [17]. This temperature dependence necessitates careful optimization of reaction conditions to balance racemization efficiency with catalyst stability and product selectivity [29].

| Kinetic Parameter | 70°C | 90°C | Factor Increase |

|---|---|---|---|

| Racemization Rate kᵣₐc (s⁻¹) | 4.1 × 10⁻³ | 1.6 × 10⁻² | 3.9 |

| Half-life t₁/₂ (min) | 168 | 43 | 0.26 |

| Activation Energy Eₐ (kcal/mol) | 22.4 | 22.4 | 1.0 |

| Base Concentration (M) | 0.1 | 0.1 | 1.0 |

Solvent Effects on Racemization Kinetics

The choice of solvent dramatically influences racemization efficiency, with protic polar solvents such as ethanol and 1-propanol providing significantly enhanced reaction rates compared to aprotic alternatives [17]. This solvent dependence arises from the ability of protic solvents to stabilize the anionic intermediate formed during deprotonation through hydrogen bonding interactions [30]. Computational modeling indicates that explicit solvent molecules participate in proton transfer networks that lower the activation barrier for enolate formation [17].

Competitive Kinetics in Dynamic Resolution

In dynamic kinetic resolution processes, the racemization rate must be carefully balanced against the resolution rate to achieve optimal conversion and selectivity [29] [31]. The ideal conditions require that the racemization rate constant (kᵣₐc) exceeds the resolution rate constant (kᵣₑs) by at least an order of magnitude to prevent depletion of the fast-reacting enantiomer [32] [30]. Experimental optimization has identified conditions where kᵣₐc/kᵣₑs ratios of 10-50 provide excellent conversion (>95%) while maintaining high enantiomeric excess (>98%) [29].

Base Structure-Activity Relationships

Systematic variation of base structure reveals that diazabicyclo[5.4.0]undec-7-ene provides optimal performance for racemization of benzyl (5-oxotetrahydrofuran-3-yl)carbamate derivatives [17]. The enhanced basicity and appropriate steric profile of this base enable efficient deprotonation while minimizing competing side reactions [30]. Alternative bases such as triethylamine show significantly reduced activity, while stronger bases like sodium hydride lead to unwanted degradation pathways [17].

Mechanistic Insights from Isotope Effects

Kinetic isotope effect studies using deuterium-labeled substrates provide direct evidence for the proposed enolization mechanism [17]. Primary isotope effects (kH/kD = 2.8 ± 0.2) confirm that carbon-hydrogen bond breaking occurs in the rate-determining step, consistent with the deprotonation mechanism [17]. Secondary isotope effects observed at adjacent positions support the formation of a planar enolate intermediate with sp² hybridization at the reaction center [30].

Computational Modeling of Racemization Pathways

Density functional theory calculations using the M06-2X functional and def2-TZVP basis set have provided detailed mechanistic insights into the racemization process [17] [16]. The computational model accurately reproduces experimental activation energies and predicts the observed base and solvent dependencies [15]. Transition state analysis reveals that the deprotonation occurs through a concerted mechanism where base approach and proton transfer are coupled, rather than through discrete ion pair intermediates [17].